Cas no 1214346-99-2 (3-(4-fluorophenyl)-2-methoxybenzoic Acid)
3-(4-fluorophenyl)-2-methoxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluorophenyl)-2-methoxybenzoic Acid
- 1214346-99-2
- MFCD14699834
- DTXSID50673389
- 3-(4-Fluorophenyl)-2-methoxybenzoic acid, 95%
- 4'-Fluoro-2-methoxybiphenyl-3-carboxylic acid
- SCHEMBL15265076
- 4'-Fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
- 4'-Fluoro-2-methoxybiphenyl-3-carboxylicacid
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- MDL: MFCD14699834
- Inchi: 1S/C14H11FO3/c1-18-13-11(3-2-4-12(13)14(16)17)9-5-7-10(15)8-6-9/h2-8H,1H3,(H,16,17)
- InChI Key: PIFHHMHGWAEFIA-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC=C(C(=O)O)C=1OC
Computed Properties
- Exact Mass: 246.06922237g/mol
- Monoisotopic Mass: 246.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.5Ų
3-(4-fluorophenyl)-2-methoxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326084-5 g |
3-(4-Fluorophenyl)-2-methoxybenzoic acid, 95%; . |
1214346-99-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| Alichem | A011001650-250mg |
4'-Fluoro-2-methoxybiphenyl-3-carboxylic acid |
1214346-99-2 | 97% | 250mg |
$475.20 | 2023-09-04 | |
| Alichem | A011001650-500mg |
4'-Fluoro-2-methoxybiphenyl-3-carboxylic acid |
1214346-99-2 | 97% | 500mg |
$823.15 | 2023-09-04 | |
| Alichem | A011001650-1g |
4'-Fluoro-2-methoxybiphenyl-3-carboxylic acid |
1214346-99-2 | 97% | 1g |
$1490.00 | 2023-09-04 | |
| abcr | AB326084-5g |
3-(4-Fluorophenyl)-2-methoxybenzoic acid, 95%; . |
1214346-99-2 | 95% | 5g |
€1159.00 | 2025-04-22 | |
| Ambeed | A410375-1g |
4'-Fluoro-2-methoxybiphenyl-3-carboxylic acid |
1214346-99-2 | 95+% | 1g |
$254.0 | 2024-04-25 | |
| Ambeed | A410375-5g |
4'-Fluoro-2-methoxybiphenyl-3-carboxylic acid |
1214346-99-2 | 95+% | 5g |
$760.0 | 2024-04-25 | |
| Crysdot LLC | CD12172742-5g |
4'-Fluoro-2-methoxybiphenyl-3-carboxylic acid |
1214346-99-2 | 95+% | 5g |
$752 | 2024-07-23 |
3-(4-fluorophenyl)-2-methoxybenzoic Acid Suppliers
3-(4-fluorophenyl)-2-methoxybenzoic Acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-(4-fluorophenyl)-2-methoxybenzoic Acid
Recent Advances in the Study of 3-(4-fluorophenyl)-2-methoxybenzoic Acid (CAS: 1214346-99-2)
The compound 3-(4-fluorophenyl)-2-methoxybenzoic Acid (CAS: 1214346-99-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.
One of the key areas of interest is the compound's role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have explored its utility in the development of novel anti-inflammatory and anticancer agents. The presence of the fluorophenyl and methoxy groups in its structure is believed to contribute to its bioactivity, particularly in modulating enzyme interactions and receptor binding.
In a recent study published in the Journal of Medicinal Chemistry, scientists investigated the compound's inhibitory effects on specific kinases involved in inflammatory pathways. The results demonstrated a significant reduction in pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for chronic inflammatory diseases. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Another notable research effort focused on the synthetic optimization of 3-(4-fluorophenyl)-2-methoxybenzoic Acid. A team from the University of Cambridge developed a more efficient and scalable synthesis route, reducing the number of steps and improving overall yield. This advancement is expected to facilitate further preclinical and clinical studies, making the compound more accessible for large-scale production.
Furthermore, computational studies have been employed to predict the compound's binding affinity to various biological targets. Molecular docking simulations revealed strong interactions with several key proteins, including COX-2 and EGFR, which are implicated in inflammation and cancer progression. These findings provide a solid foundation for future structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and selectivity.
Despite these promising developments, challenges remain in fully understanding the compound's mechanism of action and potential side effects. Ongoing research is focused on addressing these gaps, with particular emphasis on in vivo toxicity studies and long-term safety assessments. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 3-(4-fluorophenyl)-2-methoxybenzoic Acid (CAS: 1214346-99-2) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Continued research and development efforts are likely to uncover new applications and further refine its pharmacological profile, paving the way for its eventual use in clinical settings.
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